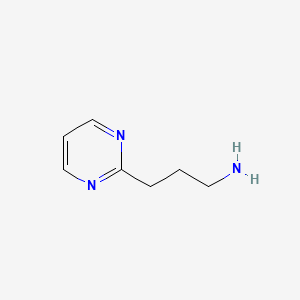

3-(Pyrimidin-2-yl)propan-1-amine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Medicinal Chemistry Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its integral role in the building blocks of life. bohrium.com As a core component of nucleobases like cytosine, thymine, and uracil (B121893) found in DNA and RNA, the pyrimidine ring is fundamental to genetic processes. bohrium.com This inherent biological relevance has made pyrimidine and its derivatives a focal point for the design of new drugs.

The versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. bohrium.com This has led to the development of a vast array of pyrimidine-based drugs with diverse therapeutic actions, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive activities. mdpi.comnih.gov For instance, the anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog that interferes with nucleotide synthesis. The structural modifications on the pyrimidine ring can significantly alter the biological activity of the derivatives. bohrium.com

The ability of the pyrimidine moiety to participate in various biological interactions, including hydrogen bonding and π-π stacking, further enhances its value as a pharmacophore. bohrium.com Researchers continue to explore new synthetic routes, including green chemistry approaches, to create novel pyrimidine derivatives with improved efficacy and reduced side effects. bohrium.com

Overview of Alkylamine Moieties as Structural Components in Bioactive Compound Design

Alkylamine moieties are crucial structural components in the design of many bioactive compounds. Their basic nature allows them to form salts, which can improve a drug's solubility and bioavailability. The amine group is also a key site for hydrogen bonding, a critical interaction for the binding of a drug to its biological target, such as an enzyme or receptor.

Furthermore, alkylamine derivatives have been investigated for a range of biological activities, including antimicrobial and neuroprotective effects. For instance, certain ferulic acid-O-alkylamine derivatives have shown promise as multifunctional agents for the treatment of Alzheimer's disease by exhibiting antioxidant properties and inhibiting key enzymes. researchgate.net

Contextualization of 3-(Pyrimidin-2-yl)propan-1-amine within Pyrimidine-Based Chemical Space

This compound represents a specific and intriguing molecule within the vast chemical space of pyrimidine derivatives. It features a pyrimidine ring linked to a three-carbon alkyl chain with a terminal primary amine. This particular arrangement of functional groups suggests potential for a range of biological interactions.

The pyrimidine ring provides the core heterocyclic structure known for its diverse bioactivities, while the propan-1-amine tail introduces flexibility and a basic center. This combination makes this compound a valuable building block in the synthesis of more complex molecules and a subject of interest for its own potential therapeutic properties. While specific research on this compound is not as extensive as for some other pyrimidine derivatives, its structural similarity to other biologically active compounds suggests its potential for further investigation in various therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-4-1-3-7-9-5-2-6-10-7/h2,5-6H,1,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYQUICJTGELHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 3 Pyrimidin 2 Yl Propan 1 Amine Scaffolds

Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Moiety

The pyrimidine ring, a diazine, is an aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions. slideshare.net The presence of these electron-withdrawing nitrogen atoms significantly influences the ring's reactivity. bhu.ac.in

Nucleophilic Substitution: The pyrimidine ring is generally susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. slideshare.netbhu.ac.in This is because the nitrogen atoms can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com Leaving groups at these positions are readily displaced by a variety of nucleophiles. For instance, chlorinated pyrimidines, which can be synthesized from the corresponding pyrimidones using reagents like phosphorus oxychloride, are common precursors for nucleophilic substitution reactions. bhu.ac.inrsc.org

Electrophilic Substitution: In contrast, electrophilic substitution on an unactivated pyrimidine ring is challenging. bhu.ac.in The electron-deficient nature of the ring, compounded by the protonation of the nitrogen atoms under the strongly acidic conditions often required for electrophilic aromatic substitution, deactivates the ring towards attack by electrophiles. bhu.ac.in However, electrophilic substitution can be facilitated by the presence of activating groups on the pyrimidine nucleus, such as in pyrimidones or by forming N-oxides. bhu.ac.in When electrophilic substitution does occur, it preferentially takes place at the C5 position. slideshare.net

Transformations of the Primary Amine Functionality

The primary amine group of 3-(pyrimidin-2-yl)propan-1-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures.

The primary amine readily undergoes amidation and acylation reactions with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form the corresponding amides. libretexts.orgorganic-chemistry.org These reactions are fundamental in synthetic chemistry for creating stable amide bonds. masterorganicchemistry.com

The general reaction can be represented as:

R-COOH + H₂N-(CH₂)₃-C₅H₄N₂ → R-CONH-(CH₂)₃-C₅H₄N₂ + H₂O

Various coupling reagents can be employed to facilitate the direct amidation between a carboxylic acid and the amine, even at room temperature. organic-chemistry.org The resulting amides are generally stable compounds but can be hydrolyzed back to the parent amine and carboxylic acid under acidic or basic conditions, typically with heating. libretexts.orgmasterorganicchemistry.com

A range of N-acylated derivatives can be synthesized, and this transformation is crucial in medicinal chemistry for modifying the properties of a lead compound. For example, the reaction of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one with protecting groups like fluorenylmethyloxycarbonyl (FMOC) or tert-butoxycarbonyl (BOC) highlights the utility of N-acylation. google.com

Table 1: Examples of Amidation and Acylation Reactions

| Amine Reactant | Acylating Agent | Product |

| This compound | Acetic Anhydride (B1165640) | N-(3-(Pyrimidin-2-yl)propyl)acetamide |

| This compound | Benzoyl Chloride | N-(3-(Pyrimidin-2-yl)propyl)benzamide |

| This compound | Propionic Acid | N-(3-(Pyrimidin-2-yl)propyl)propionamide |

This table is illustrative and represents common transformations.

Primary amines, including this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.commdpi.com This reaction involves the elimination of a water molecule and is often catalyzed by acid. nih.govmdpi.com

The general reaction is as follows:

RCHO + H₂N-(CH₂)₃-C₅H₄N₂ ⇌ RCH=N-(CH₂)₃-C₅H₄N₂ + H₂O

The formation of the C=N double bond is a key transformation that introduces a new point of functionality. nih.gov Pyrimidine Schiff bases are a class of compounds that have been studied for their diverse biological activities. nih.gov The synthesis of these compounds can be achieved using various methods, including the use of catalytic amounts of acids or Lewis acids. nih.gov For instance, the condensation of 2-aminopyrimidine (B69317) with various aldehydes can lead to the formation of Schiff bases. researchgate.net These imines can be hydrolyzed back to the original amine and carbonyl compound. masterorganicchemistry.com

Table 2: Formation of Imines from this compound

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | N-(3-(Pyrimidin-2-yl)propyl)benzylideneamine |

| Acetone | N-(3-(Pyrimidin-2-yl)propyl)propan-2-imine |

| 4-Chlorobenzaldehyde | 4-Chloro-N-(3-(pyrimidin-2-yl)propyl)benzylideneamine |

This table provides representative examples of imine formation.

Strategic Diversification through Directed Substituent Introduction

The strategic introduction of substituents onto the pyrimidine ring can significantly alter the physicochemical and biological properties of the this compound scaffold.

Halogenation of the pyrimidine ring can be achieved through electrophilic substitution, although as previously mentioned, this requires activated substrates. bhu.ac.ingrowingscience.com More commonly, halogenated pyrimidines are prepared from pyrimidones. bhu.ac.in These halogenated pyrimidines are valuable intermediates for further diversification through nucleophilic substitution reactions. bhu.ac.inrsc.org For example, a chloro group at the 2-, 4-, or 6-position can be displaced by various nucleophiles, including amines, thiols, and alkoxides. rsc.org

The introduction of aromatic and heteroaromatic groups can be accomplished through cross-coupling reactions, often catalyzed by transition metals. While specific examples for this compound are not detailed in the provided context, the general principles of pyrimidine chemistry suggest that such transformations are feasible. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C bonds between aryl or heteroaryl halides and various coupling partners. The synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines showcases the introduction of aryl groups onto a related heterocyclic system. mdpi.com

These derivatization strategies highlight the versatility of the this compound scaffold, enabling the synthesis of a wide array of complex molecules with potentially diverse applications.

Computational and Theoretical Investigations of 3 Pyrimidin 2 Yl Propan 1 Amine and Its Analogs

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, grounded in quantum mechanics, provide detailed information about molecular geometries, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a prominent method for investigating the electronic structure of organic molecules, including pyrimidine (B1678525) derivatives. samipubco.complu.mx This approach is favored for its balance of computational cost and accuracy. samipubco.com DFT calculations are used to optimize molecular geometries, determine electronic properties, and calculate quantum chemical descriptors that shed light on the structure and reactivity of these compounds. samipubco.comacs.org

A common functional used in these studies is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, often paired with basis sets like 6-31G(d,p) or 6-31++G**. samipubco.complu.mxresearchgate.netnih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical descriptor, as a smaller gap suggests higher reactivity. researchgate.net For instance, DFT analysis has been used to study the electronic behavior and geometry of novel pyrimidine derivatives, correlating these properties with their potential biological activity. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates the ability to donate an electron. nih.gov |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first electron-empty orbital. | Indicates the ability to accept an electron. nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. nih.govrsc.org |

Topological Properties of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the topology of electron density (ρ(r)). rsc.orgyoutube.com This analysis partitions the molecular space into atomic basins, providing an unambiguous definition of an atom within a molecule. gla.ac.uk QTAIM is used to characterize chemical bonds and non-covalent interactions by identifying critical points in the electron density. youtube.com

In the context of pyrimidine analogs, QTAIM has been employed to study and energetically characterize various interactions, including conventional hydrogen bonds, unconventional π-stacking, and halogen bonds. rsc.org The analysis of critical points in the electron density allows for a detailed description of the nature of these interactions. nih.gov For example, in studies of N-(pyrimidyl) amino acid derivatives, QTAIM has been used to rationalize the H-bonding interactions that form recurrent structural motifs. rsc.org This method provides quantitative data, such as the electron density and its Laplacian at the bond critical point, which helps in understanding the strength and nature of the interactions governing the supramolecular architecture of these compounds. rsc.org

Advanced Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, advanced modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comtandfonline.com It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions. researchgate.netnih.gov For pyrimidine derivatives, docking studies have been extensively performed to evaluate their potential as inhibitors for various biological targets, including enzymes and receptors involved in cancer and infectious diseases. mdpi.comresearchgate.netnih.gov

These studies typically involve preparing the 3D structures of both the ligand (the pyrimidine analog) and the protein target, followed by a docking simulation using software like AutoDock Vina or the Molecular Operating Environment (MOE). acs.orgnih.gov The results are evaluated based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol), and by analyzing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. researchgate.netnih.gov For example, docking studies have provided insights into how pyrimidine derivatives bind to the active sites of targets like B-cell lymphoma 2 (Bcl-2), dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK-2). samipubco.commdpi.comresearchgate.net

| Protein Target | Associated Disease/Function | Significance of Docking Study |

|---|---|---|

| B-cell lymphoma 2 (Bcl-2) | Cancer (Apoptosis regulation) | Identifies potential anti-cancer agents by predicting binding to the pro-survival protein. mdpi.comresearchgate.net |

| Dihydrofolate Reductase (DHFR) | Bacterial Infections, Cancer | Evaluates compounds as potential antibacterial or anticancer drugs. samipubco.com |

| Cyclin-Dependent Kinase 2 (CDK-2) | Cancer (Cell cycle regulation) | Investigates the potential of pyrimidine derivatives as cell cycle inhibitors. researchgate.netnih.gov |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Screens for potential antiviral agents by predicting inhibition of viral replication. nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex, analyze conformational changes, and refine the understanding of binding interactions. researchgate.netmdpi.com

In a typical MD simulation of a pyrimidine analog-protein complex, the system is solvated in a water box with ions to neutralize the charge, and the simulation is run for a duration ranging from nanoseconds to microseconds. researchgate.netaip.org The stability of the simulation is often assessed by calculating the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand over time; a stable RMSD indicates that the system has reached equilibrium. mdpi.commdpi.com Other analyses include the Root-Mean-Square Fluctuation (RMSF), which measures the flexibility of individual residues, and the Radius of Gyration (Rg), which assesses the compactness of the protein. mdpi.commdpi.com These simulations have confirmed the stability of complexes between pyrimidine derivatives and their target proteins, providing a more realistic model of the binding event. mdpi.com

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to exist in different isomeric forms. Therefore, conformational and tautomerism studies are vital for understanding the behavior of pyrimidine derivatives.

The flexibility of side chains attached to the pyrimidine ring can lead to multiple low-energy conformations (rotamers). nih.gov Computational methods, supported by experimental techniques like NMR, are used to investigate these conformational equilibria. nih.gov

Furthermore, pyrimidine derivatives can exhibit tautomerism, which involves the migration of a proton, leading to different structural isomers that can be in equilibrium. researchgate.net For instance, pyrimidines with hydroxyl or amino substituents can exist in keto-enol or imine-amine tautomeric forms, respectively. researchgate.netacs.org The relative stability of these tautomers can be significantly influenced by substituents and the solvent environment. researchgate.netnih.gov DFT calculations are a key tool for determining the relative energies of different tautomers and the energy barriers for their interconversion. researchgate.net Understanding the predominant tautomeric form is crucial, as it dictates the molecule's hydrogen bonding patterns and, consequently, its ability to interact with biological targets. nih.gov Studies have shown that for some pyrimidine derivatives, the amino form is more stable than the imino form in the gas phase. researchgate.net

Structure Activity Relationship Sar Studies of 3 Pyrimidin 2 Yl Propan 1 Amine Derivatives

General Principles of SAR Elucidation in Pyrimidine-Based Compounds

The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery, providing a framework to understand how the chemical structure of a molecule influences its biological activity. nih.gov For pyrimidine-based compounds, this process is particularly crucial due to the versatility of the pyrimidine (B1678525) scaffold, which is present in a vast array of natural and synthetic molecules with diverse pharmacological properties. mdpi.comnih.gov The pyrimidine ring system is a privileged structure in medicinal chemistry, readily amenable to chemical modifications at several positions (2, 4, 5, and 6), allowing for the fine-tuning of its physicochemical and biological properties. nih.govmdpi.com

The fundamental principle of SAR studies in pyrimidine derivatives lies in systematically altering the chemical structure and observing the corresponding changes in biological activity. nih.gov This iterative process of synthesis and biological testing allows medicinal chemists to identify key structural features, known as pharmacophores, that are essential for a desired biological effect. It also helps in understanding the steric, electronic, and hydrophobic requirements for optimal interaction with a biological target, such as a receptor or an enzyme. nih.gov

Key aspects that are typically investigated in the SAR of pyrimidine compounds include:

Substitution patterns on the pyrimidine ring: The introduction of various functional groups at different positions of the pyrimidine ring can dramatically alter a compound's activity, selectivity, and pharmacokinetic profile. nih.gov

Modifications of terminal functional groups: The amine group in 3-(Pyrimidin-2-yl)propan-1-amine, for example, is a key site for interaction and can be modified to modulate properties like basicity, hydrogen bonding capacity, and metabolic stability.

By systematically exploring these structural modifications, researchers can build a comprehensive SAR model. This model not only explains the observed activities of a series of compounds but also provides a rational basis for the design of new, more potent, and selective analogues. nih.gov

Impact of Pyrimidine Ring Substitutions on Modulatory Activity

The modulatory activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The strategic placement of various functional groups can enhance binding affinity to biological targets, improve selectivity, and modulate pharmacokinetic properties. nih.gov Research into various classes of pyrimidine-based compounds has consistently demonstrated that even minor structural changes to the core heterocycle can lead to significant variations in biological response. nih.gov

For instance, in the context of kinase inhibition, a common therapeutic target for pyrimidine derivatives, substitutions on the pyrimidine ring can dictate the strength and nature of interactions within the ATP-binding pocket of the enzyme. The introduction of specific groups can lead to the formation of additional hydrogen bonds, hydrophobic interactions, or π-π stacking, thereby enhancing the inhibitory potency. nih.gov

A study on 4-aryl-2-aminoalkylpyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors revealed that while the aniline (B41778) ring was crucial for potent inhibition, even a methyl substitution at the C6 position of the pyrimidine ring resulted in a complete loss of potency. researchgate.net This highlights the critical steric constraints within the binding site.

Furthermore, the electronic properties of the substituents play a vital role. Electron-donating or electron-withdrawing groups can alter the electron density of the pyrimidine ring, which in turn can affect its ability to participate in key interactions with the target protein. For example, in a series of pyrimidine derivatives targeting β-glucuronidase, the presence of a piperazinyl substituent at the C-4 position was found to be crucial for potent inhibitory activity. mdpi.com

The following interactive table summarizes the observed effects of various substitutions on the pyrimidine ring from different studies on pyrimidine-based compounds, which can be extrapolated to understand the potential impact on this compound derivatives.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| C2 | Chlorine, Methyl | Key for inhibitory effects against NF-κB and AP-1 activation. | Anti-inflammatory pyrimidines |

| C2 | -H, -N(CH3)2, -NH2, -nBuNH, -OH, -OCH3 | Complete loss of inhibitory action. | Anti-inflammatory pyrimidines |

| C4 | Piperazinyl | Potent in vitro β-glucuronidase inhibitory activity. | 2-Aminopyrimidine (B69317) derivatives |

| C4 | 4-Phenyl piperazinyl | Inactive as a β-glucuronidase inhibitor. | 2-Aminopyrimidine derivatives |

| C5 | Carboxamide group | Essential for activity; moving it to C6 resulted in no activity. | Anti-inflammatory pyrimidines |

| C6 | Methyl | Complete loss of potency. | 4-Aryl-2-aminoalkylpyrimidine JAK2 inhibitors |

These examples underscore the importance of a systematic exploration of the substitution patterns on the pyrimidine ring to optimize the desired modulatory activity of this compound analogues.

Role of the Alkyl Linker and Amine Group Modifications in Efficacy and Selectivity

The length and rigidity of the alkyl linker are critical determinants of biological activity. A linker that is too short may not allow the pyrimidine core and the amine group to reach their optimal binding pockets simultaneously. Conversely, a linker that is too long or too flexible might adopt unproductive conformations, leading to a decrease in binding affinity. In a study of pyrimidine-quinolone hybrids, a slightly modified linker, 2-aminothiophenol, was found to improve the in-silico binding affinity to the target enzyme. nih.gov

Modifications to the amine group can also have a profound effect on the compound's properties. The primary amine in this compound is a key hydrogen bond donor and can also act as a proton acceptor, making it a crucial point of interaction with biological targets. Altering the basicity of the amine through substitution (e.g., forming secondary or tertiary amines) or its steric bulk can fine-tune these interactions and improve selectivity for a particular target.

For instance, in the development of thieno[2,3-d]pyrimidine (B153573) derivatives, the presence of an amino group at the 4th position and an alkyl fragment at the 2nd position of the pyrimidine ring were of pharmacological interest. nih.gov Furthermore, research on pyridino[2,3-d]pyrimidine derivatives as PI3Kα/mTOR dual inhibitors showed that different alkyl substituents at the C2 site led to varying levels of inhibitory activity. nih.gov

The following table illustrates how modifications to the alkyl linker and amine group can influence the properties of pyrimidine-based compounds, providing insights into potential strategies for optimizing this compound derivatives.

| Structural Modification | Effect on Properties | Example from Literature |

| Alkyl Linker | ||

| Change in linker type (e.g., introduction of a thio-group) | Improved in-silico binding affinity. | Pyrimidine-quinolone hybrids nih.gov |

| Variation in alkyl substituent at C2 | Altered inhibitory activity against PI3Kα/mTOR. | Pyridino[2,3-d]pyrimidine derivatives nih.gov |

| Amine Group | ||

| Presence of an amino group at C4 | Pharmacologically interesting for antiproliferative properties. | 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines nih.gov |

| Methylation of the NH linker | Decreased potency due to distortion of planar conformation. | JAK2 inhibitors researchgate.net |

These findings highlight that the alkyl linker and the amine group are critical elements that can be systematically modified to enhance the efficacy and selectivity of this compound derivatives for specific therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These methodologies are invaluable in the study of pyrimidine derivatives, including analogues of this compound, as they can predict the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to develop an equation that relates these descriptors to the observed biological activity. nih.gov These descriptors can be categorized into several types:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, polar surface area). journalwjbphs.com

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., steric and electrostatic fields). researchgate.net

Several statistical techniques are employed to build QSAR models, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being among the most common. nih.govmui.ac.ir MLR is a linear method that generates a simple equation, making it easy to interpret. nih.gov In contrast, ANN is a non-linear method that can capture more complex relationships between structure and activity, often resulting in more predictive models. nih.govmui.ac.ir

A QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the superiority of the ANN model (R² = 0.998) over the MLR model (R² = 0.889) in predicting the pharmacological activity. nih.govmui.ac.ir This suggests that non-linear relationships often govern the biological activity of pyrimidine compounds.

Another powerful QSAR technique is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net A 3D-QSAR study on pyrimidine derivatives as HCV replication inhibitors yielded a robust CoMSIA model with high predictive ability, providing valuable insights for the design of more potent inhibitors. researchgate.net

The table below presents a summary of different QSAR methodologies applied to various pyrimidine derivatives and the key findings.

| QSAR Methodology | Compound Class | Key Findings | Reference |

| Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) | Furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors | The non-linear ANN model showed higher predictive power than the linear MLR model. | nih.govmui.ac.ir |

| 2D-QSAR | Pyrimidine-tethered coumarin–triazole derivatives as anti-breast cancer agents | Developed robust and predictive models that were used to design novel compounds with high predicted inhibitory activity. | mdpi.com |

| Group-based QSAR (G-QSAR) | Pyrimidine derivatives with antiviral, antimalarial, and anticancer activities | Identified the importance of hydrophobic, electronic, and molecular refractivity properties at different substitution sites for each activity. | journalwjbphs.com |

| 3D-QSAR (CoMFA and CoMSIA) | Pyrimidine derivatives as HCV replication inhibitors | The CoMSIA model showed good internal and external prediction performance, providing 3D contour maps to guide further design. | researchgate.net |

The application of these QSAR methodologies provides a rational framework for understanding the SAR of this compound derivatives and for the design of new analogues with enhanced therapeutic potential.

Bioisosteric Replacements in the Design of 3 Pyrimidin 2 Yl Propan 1 Amine Analogs

Application of Classical Bioisosteres for Ring Systems

Classical bioisosteres are atoms or groups that share the same valence electron structure, size, and shape. nih.gov In the context of the pyrimidine (B1678525) ring of 3-(pyrimidin-2-yl)propan-1-amine, classical bioisosteric replacement primarily involves substituting it with other six-membered aromatic heterocycles like pyridine (B92270) and pyridazine (B1198779). cambridgemedchemconsulting.com

The introduction of nitrogen atoms into an aromatic ring significantly alters its properties. It increases polarity and aqueous solubility while generally reducing the rate of cytochrome P450 (CYP)-mediated metabolism compared to a phenyl ring. cambridgemedchemconsulting.com However, the number and position of the nitrogen atoms dictate the specific electronic and hydrogen-bonding characteristics of the ring.

Pyridine as a Bioisostere: Replacing the pyrimidine ring with a pyridine ring is a common strategy. Pyridine has one nitrogen atom, which acts as a hydrogen bond acceptor. This change reduces the number of hydrogen bond acceptors compared to pyrimidine's two, which can impact binding affinity and selectivity depending on the target protein's binding site requirements.

The choice between these heterocycles allows for a subtle yet significant modulation of the molecule's properties. For instance, the replacement of a 4-substituted pyridine with a 2-substituted benzonitrile (B105546) has been explored as a bioisosteric switch to displace unfavorable water molecules in a binding pocket, an approach that could be conceptually applied to pyrimidine analogs. researchgate.net The strategic selection of a classical bioisostere can therefore be used to optimize binding interactions, improve metabolic stability, and enhance solubility. cambridgemedchemconsulting.comopenmedscience.com

Strategic Bioisosteric Modifications of the Amine and Alkyl Chain

Beyond the core ring system, the side chain of this compound, consisting of a propyl linker and a primary amine, offers critical opportunities for bioisosteric modification. These changes can profoundly influence the compound's pKa, metabolic stability, and conformational flexibility. nih.gov

Modifications of the Amine Group: The basic primary amine is often crucial for forming salt bridges or key hydrogen bonds with the biological target. However, it also contributes significantly to the molecule's pKa and can be a site for off-target activity (e.g., hERG channel inhibition). cambridgemedchemconsulting.com Bioisosteric replacement can modulate basicity and introduce new interaction patterns.

Alternative Basic Groups: Replacing the primary amine with other basic groups like a secondary or tertiary amine, or incorporating it into a small basic heterocycle such as an azetidine (B1206935) or piperazine, can fine-tune the pKa. cambridgemedchemconsulting.com This modulation can optimize target engagement and improve pharmacokinetic properties. For example, replacing a 3-alpha-oxyazetidine with a 3-aminoazetidine has been used to eliminate a chiral center while retaining basicity. cambridgemedchemconsulting.com

Constrained Analogues: Constraining the amine within a cyclic system can also prevent metabolism by enzymes like monoamine oxidase. cambridgemedchemconsulting.com

Modifications of the Alkyl Chain: The three-carbon alkyl chain provides specific spacing and flexibility between the pyrimidine ring and the amine group. While important for adopting the correct binding conformation, this chain can be a site of metabolic oxidation.

Introduction of Heteroatoms: Replacing a methylene (B1212753) (-CH2-) group in the chain with an oxygen or nitrogen atom can block metabolism at that site, increase polarity, and introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.com

Incorporation of Rigid Spacers: Replacing part of the flexible alkyl chain with a rigid group, such as a cyclopropane (B1198618) ring, can conformationally lock the side chain. nih.gov This pre-organization can lead to a more favorable binding entropy and thus higher potency. The cyclopropane group, often used as a bioisostere for gem-dimethyl or alkene groups, can also improve metabolic stability. nih.gov

These strategic modifications to the side chain are essential for optimizing the drug-like properties of this compound analogs, addressing potential liabilities related to metabolism, basicity, and conformational freedom. nih.gov

Target Oriented Research Applications of 3 Pyrimidin 2 Yl Propan 1 Amine Derivatives in Non Clinical Drug Discovery

Enzyme Inhibition Studies

Derivatives of 3-(pyrimidin-2-yl)propan-1-amine have been investigated as inhibitors of several key enzymes implicated in various disease pathologies. The pyrimidine (B1678525) ring, a core component of this scaffold, is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the enzyme's ATP-binding site.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Research

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation has been linked to a variety of diseases, including neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov The inhibition of GSK-3β is considered a promising therapeutic strategy, and derivatives of this compound have been explored for this purpose.

Research has shown that certain pyrimidinone derivatives can act as potent GSK-3β inhibitors. researchgate.net For instance, a series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesized as potential GSK-3β inhibitors. One compound, 16b, was identified as a highly potent inhibitor with an IC50 of 3.1 nM in vitro. nih.gov This compound also demonstrated good selectivity over other kinases and showed no toxicity in SH-SY5Y cells at concentrations up to 50 μM. nih.gov Furthermore, it was found to decrease the phosphorylation of tau protein at Ser396 in a dose-dependent manner, a key pathological event in Alzheimer's disease. nih.gov

Table 1: GSK-3β Inhibition by selected this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | Cell Line | Key Findings | Reference |

| 16b (thieno[3,2-c]pyrazol-3-amine derivative) | GSK-3β | 3.1 | SH-SY5Y | Potent and selective inhibitor, decreased tau phosphorylation. | nih.gov |

Janus Kinase 2 (JAK2) Inhibition Research

Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling, and their aberrant activity is associated with myeloproliferative neoplasms and inflammatory diseases. nih.govosti.gov Consequently, the development of selective JAK inhibitors is an active area of research.

Derivatives of this compound have been instrumental in the development of JAK2 inhibitors. For example, fedratinib, a selective JAK2 inhibitor, was developed from a pyrimidine-based hit compound. nih.gov Structure-based drug design has led to the discovery of potent JAK2 inhibitors, with some compounds demonstrating significant efficacy in preclinical models. nih.gov For instance, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold was identified through high-throughput screening as a potent inhibitor of JAK2. nih.gov Optimization of this scaffold led to the discovery of compound 7j, which effectively knocked down the downstream target pSTAT5 in a SET2 xenograft model. nih.gov

Table 2: JAK2 Inhibition by selected this compound Derivatives

| Compound Series | Target Enzyme | Key Findings | Reference |

| Pyrazolo[1,5-a]pyrimidine derivatives | JAK2 | Identified as potent inhibitors through HTS; optimization led to in vivo efficacy. | nih.gov |

| Fedratinib (pyrimidine-based) | JAK2 | A selective inhibitor developed from a pyrimidine hit compound. | nih.gov |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Studies

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.gov Pyrido[2,3-d]pyrimidin-7-ones, which are structurally related to the this compound scaffold, have been identified as inhibitors of CDKs. nih.gov

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov One of the most promising compounds, 7l, exhibited broad antiproliferative activity against various cancer cell lines with IC50 values in the low micromolar range. nih.gov Importantly, this compound showed less toxicity towards normal cells. nih.gov Mechanistic studies revealed that compound 7l induced cell cycle arrest and apoptosis in HeLa cells and had a potent inhibitory activity against CDK2/cyclin A2 with an IC50 of 64.42 nM. nih.gov

Table 3: CDK2 Inhibition by selected this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | Cancer Cell Lines | Key Findings | Reference |

| 7l (N-(pyridin-3-yl)pyrimidin-4-amine derivative) | CDK2/cyclin A2 | 64.42 | MV4-11, HT-29, MCF-7, HeLa | Broad antiproliferative activity, induced cell cycle arrest and apoptosis. | nih.gov |

Other Enzymatic Targets

The versatility of the this compound scaffold extends to the inhibition of other enzymes. For example, pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of mycobacterial ATP synthase, showing potential for the treatment of tuberculosis. mdpi.com Additionally, derivatives have been synthesized and evaluated as antagonists of Retinoid X Receptor alpha (RXRα), a key player in cancer development. researchgate.net One such derivative, compound 6A, displayed strong antagonist activity and potent anti-proliferative effects against human cancer cell lines. researchgate.net

Receptor Ligand Research

In addition to enzyme inhibition, derivatives of this compound have been developed as ligands for various receptors, most notably histamine (B1213489) receptors.

Histamine H3 Receptor Ligand Development

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. imrpress.com H3R antagonists and inverse agonists are being investigated for the treatment of various neurological and psychiatric disorders. imrpress.com

Researchers have moved from imidazole-based to non-imidazole scaffolds like pyrimidine to develop H3R ligands with improved properties. mdpi.com A series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated for their binding affinity to human H3 receptors. nih.govnih.gov Structure-activity relationship studies led to the identification of compound 5, N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine, which exhibited high H3R affinity (Ki = 4.49 ± 1.25 nM) and over 6,500-fold selectivity over the H4 receptor. nih.govnih.gov These findings highlight the potential of the 2-aminopyrimidine core in developing potent and selective H3R ligands. nih.govnih.govresearchgate.net

Table 4: Histamine H3 Receptor Binding Affinity of a selected this compound Derivative

| Compound | Target Receptor | Ki (nM) | Selectivity (over H4R) | Key Findings | Reference |

| Compound 5 (2-aminopyrimidine derivative) | Histamine H3 Receptor | 4.49 ± 1.25 | >6,500-fold | High affinity and selectivity for H3R. | nih.govnih.gov |

Investigations into Antimicrobial Properties

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds in this pursuit. The inherent ability of the pyrimidine ring to interact with biological targets through hydrogen bonding and dipole-dipole interactions makes it a versatile scaffold for designing novel antimicrobial drugs. ijpsjournal.com

Research has demonstrated that modifications to the core structure of this compound can yield derivatives with significant activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. These synthesized compounds often exhibit their antimicrobial effects by targeting essential cellular processes in microorganisms.

A study on a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives revealed their potential as effective antimicrobial agents. The in vitro antimicrobial activity of these compounds was determined using the tube dilution method, with the Minimum Inhibitory Concentration (MIC) values recorded in µM/ml. The results indicated that different substitutions on the pyrimidine ring system led to varied and, in some cases, potent activity against the tested strains. psu.edu For instance, certain derivatives displayed notable efficacy against Staphylococcus aureus and Bacillus subtilis (Gram-positive bacteria), as well as Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica (Gram-negative bacteria). psu.eduwjarr.com Furthermore, antifungal activity was observed against Candida albicans and Aspergillus niger. psu.eduwjarr.com

Table 1: In Vitro Antimicrobial Activity (MIC in µM/ml) of Selected Pyrimidin-2-amine Derivatives

| Compound | S. aureus (MTCC 3160) | B. subtilis (MTCC 441) | E. coli (MTCC 443) | P. aeruginosa (MTCC 3542) | S. enterica (MTCC 1165) | C. albicans (MTCC 227) | A. niger (MTCC 281) |

| 1 | 1.91 | 3.83 | 1.91 | 1.91 | 1.91 | 3.83 | 3.83 |

| 2 | 1.82 | 3.64 | 0.91 | 1.82 | 1.82 | 1.82 | 3.64 |

| 3 | - | - | - | - | - | - | - |

| 4 | - | - | - | - | - | - | - |

| 5 | - | 0.96 | - | - | - | - | - |

| 10 | - | - | - | 0.77 | 1.55 | - | - |

| 11 | - | - | - | - | - | - | 1.68 |

| 12 | 0.87 | - | - | - | - | 1.73 | - |

Data sourced from a study on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. psu.edu

The structure-activity relationship (SAR) studies from such research provide valuable insights for the rational design of more potent antimicrobial agents based on the this compound scaffold.

Exploration in Antitumor Research

The development of novel and effective anticancer agents remains a primary focus of medicinal chemistry. The pyrimidine scaffold is a key structural motif in many established anticancer drugs, and researchers continue to explore new derivatives for their potential to combat various malignancies. Derivatives of this compound have been a subject of interest in this area, with studies focusing on their cytotoxic effects against various cancer cell lines.

One area of investigation involves the synthesis of novel pyrimidinyl pyrazole (B372694) derivatives. A series of 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds were synthesized and evaluated for their in vitro cytotoxic activity against several tumor cell lines. globalresearchonline.net Certain derivatives within this series, such as those with a 3-fluoro-5-substituted phenylpiperazinyl group, demonstrated significant cytotoxic potency. globalresearchonline.net

Another promising avenue of research has been the development of pyrrolo[2,3-d]pyrimidine derivatives. These compounds, also known as 7-deazapurines, are structurally unique and have shown significant antitumor activity. In one study, a series of pyrrolo[2,3-d]pyrimidine-imines were designed and synthesized. nih.gov The in vitro cytotoxic activity of these compounds was tested, with some derivatives exhibiting notable inhibitory effects on the HT-29 human colon cancer cell line. nih.gov Specifically, compounds containing a bromine substituent on the phenyl ring and an azepine side-ring showed superior antitumor activity. nih.gov

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Selected Pyrrolo[2,3-d]pyrimidine Derivatives against HT-29 Cell Line

| Compound | IC50 (µM) |

| (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine (8f) | 4.55 ± 0.23 |

| (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine (8g) | 4.01 ± 0.20 |

Data sourced from a study on the antitumor properties of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

These findings underscore the potential of the this compound backbone as a scaffold for the development of new antitumor agents. Further structural modifications and in vivo studies are warranted to explore their therapeutic potential fully.

Studies on Other Emerging Biological Activities (e.g., analgesic, antidepressant)

Beyond their established roles in antimicrobial and antitumor research, derivatives of the pyrimidine core are being investigated for a range of other biological activities, including analgesic and antidepressant effects. The versatility of the pyrimidine scaffold allows for the design of compounds that can interact with various targets in the central nervous system (CNS).

Several studies have highlighted the potential of pyrimidine derivatives as analgesics. For instance, certain tri-substituted pyrimidine derivatives have been identified as having potential analgesic properties. wjarr.com A QSAR study suggested that compounds like 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) could possess improved analgesic properties compared to base molecules. wjarr.com The mechanism of action for such compounds is often explored through their potential interaction with enzymes like cyclooxygenases (COX), which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). wjarr.comnih.gov

In the realm of antidepressant research, pyrimidine derivatives have also shown promise. The development of new antidepressant medications is crucial due to the side effects associated with current treatments. Studies on certain pyrimidine derivatives have demonstrated potent antidepressant-like activity in preclinical models. psu.edu For example, in studies using the forced swim test and tail suspension test in mice, specific pyrimidine derivatives were shown to significantly reduce the immobility period, an indicator of antidepressant effect, without causing changes in general motor activity. psu.edu These findings suggest that the pyrimidine scaffold could be a valuable starting point for designing novel antidepressant candidates.

While direct studies on this compound derivatives for these specific activities are still emerging, the broader research into pyrimidine-based compounds provides a strong rationale for their exploration in the fields of analgesia and antidepressant drug discovery. The ability to modify the core structure allows for the fine-tuning of physicochemical properties, which is critical for CNS-targeted drugs.

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization.

- Monitoring reaction progress using TLC or LC-MS.

How can the purity and structural integrity of synthesized this compound be validated?

Basic Research Focus

Purity assessment requires a combination of analytical techniques:

- HPLC : High-performance liquid chromatography with UV detection (e.g., >95% purity threshold) .

- Melting Point Determination : Compare observed values (e.g., 99.5–101.5°C for 3-Pyrimidin-2-ylaniline) with literature data to confirm identity .

- NMR Spectroscopy : Use and NMR to verify proton environments and carbon frameworks. For example, pyrimidine ring protons typically resonate at δ 8.5–9.0 ppm, while aliphatic chain protons appear at δ 1.5–3.0 ppm .

What advanced strategies are employed to modify the structure of this compound for targeted applications?

Advanced Research Focus

Structural modifications often focus on introducing functional groups to enhance bioactivity or physicochemical properties:

- Halogenation : Incorporate fluorine or iodine atoms at specific positions to improve metabolic stability (e.g., 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride) .

- Radiolabeling : Attach isotopes like for imaging applications, as seen in studies with analogous compounds for Aβ plaque detection .

- Heterocyclic Substitutions : Replace pyrimidine with pyrazine or triazole rings to explore structure-activity relationships .

Q. Methodological Insight :

How can contradictions between theoretical predictions and experimental data in characterization be resolved?

Advanced Research Focus

Discrepancies often arise in spectral interpretation or crystallographic data. Mitigation strategies include:

- Cross-Validation : Compare NMR, HPLC, and mass spectrometry results to confirm molecular weight and functional groups .

- Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts or optimize crystal packing .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular formula assignments .

What experimental designs are recommended for in vivo studies involving this compound derivatives?

Advanced Research Focus

For preclinical studies (e.g., neuroimaging or pharmacokinetics):

- Radiotracer Synthesis : Optimize reaction conditions to incorporate isotopes (e.g., ) without compromising stability .

- Biodistribution Assays : Use autoradiography or PET imaging in model organisms to assess brain permeability and clearance rates .

- Dose Optimization : Conduct toxicity profiling (e.g., LD) and metabolite identification via LC-MS/MS .

How can impurities in this compound synthesis be identified and controlled?

Q. Advanced Research Focus

- Impurity Profiling : Use LC-MS or GC-MS to detect byproducts (e.g., unreacted intermediates or degradation products) .

- Process Optimization : Adjust reaction stoichiometry, temperature, or catalysts to minimize side reactions .

- Regulatory Compliance : Follow ICH guidelines for impurity thresholds in pharmaceutical intermediates .

What are the challenges in crystallizing this compound derivatives, and how are they addressed?

Advanced Research Focus

Crystallization difficulties often stem from conformational flexibility or low melting points. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.